

A Technical Guide to the Spectroscopic Analysis of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)cyclobutanecarboxylic acid

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Disclaimer: Spectroscopic data for **1-(3-Nitrophenyl)cyclobutanecarboxylic acid** is not readily available in public scientific databases. The data presented in this document is predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **1-(3-Nitrophenyl)cyclobutanecarboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It also outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(3-Nitrophenyl)cyclobutanecarboxylic acid**. These predictions are derived from the known spectral characteristics of its core functional groups: a carboxylic acid, a cyclobutane ring, and a meta-substituted nitrophenyl ring.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	br s	1H	-COOH
~8.3	s	1H	Ar-H (H2)
~8.2	d	1H	Ar-H (H4)
~7.8	d	1H	Ar-H (H6)
~7.6	t	1H	Ar-H (H5)
~2.8-3.0	m	2H	Cyclobutane-H
~2.4-2.6	m	2H	Cyclobutane-H
~2.0-2.2	m	2H	Cyclobutane-H

Assignments are based on typical chemical shifts for protons in similar chemical environments.

Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~178	-COOH
~148	Ar-C (C3-NO ₂)
~145	Ar-C (C1)
~135	Ar-CH (C6)
~130	Ar-CH (C5)
~124	Ar-CH (C4)
~122	Ar-CH (C2)
~45	Quaternary Cyclobutane-C
~30	Cyclobutane-CH ₂
~18	Cyclobutane-CH ₂

Assignments are based on typical chemical shifts for carbons in similar chemical environments.

Predicted FT-IR Data

Sample Preparation: KBr pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
1710-1680	Strong	C=O stretch (Carboxylic Acid) [1] [2]
1530-1515	Strong	Asymmetric N-O stretch (Nitro group)
1355-1345	Strong	Symmetric N-O stretch (Nitro group)
1600, 1475	Medium-Weak	Aromatic C=C stretch
1320-1210	Medium	C-O stretch
950-910	Medium, Broad	O-H bend (out-of-plane)

Assignments are based on characteristic infrared absorption frequencies for the respective functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
221	[M] ⁺ (Molecular Ion)
204	[M - OH] ⁺
176	[M - COOH] ⁺
130	[M - COOH - NO ₂] ⁺

Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(3-Nitrophenyl)cyclobutanecarboxylic acid** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the solid sample with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

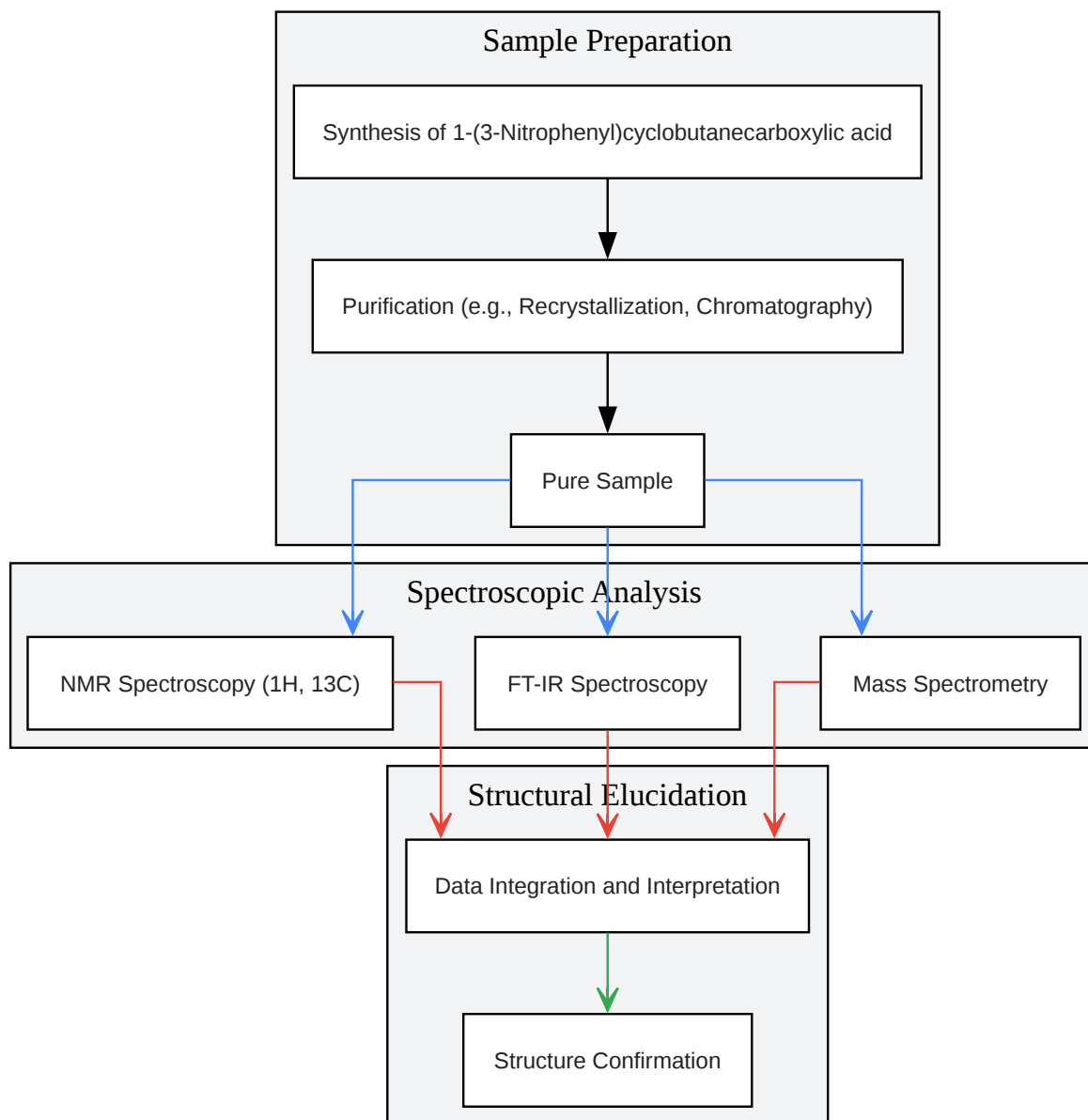
- Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final infrared spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Data Acquisition (EI Mode):
 - Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
 - The standard electron energy for EI is 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

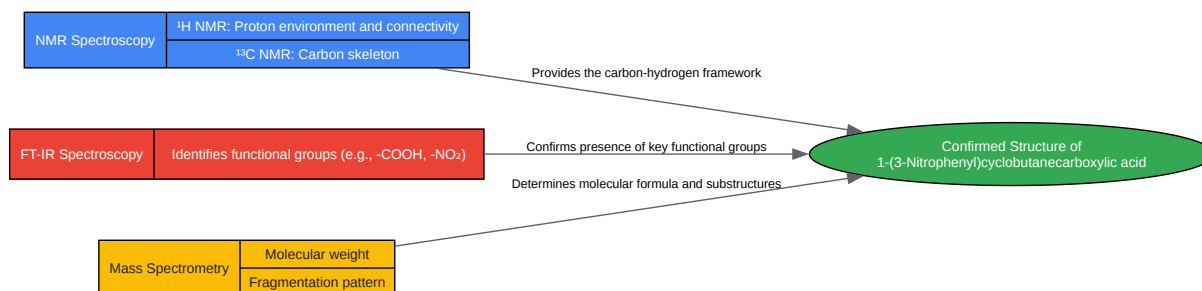
Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.



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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.



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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

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